Thiazole, 4,5-dimethyl-, 3-oxide
Description
Properties
CAS No. |
141305-45-5 |
|---|---|
Molecular Formula |
C5H7NOS |
Molecular Weight |
129.18 g/mol |
IUPAC Name |
4,5-dimethyl-3-oxido-1,3-thiazol-3-ium |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3 |
InChI Key |
FEZCWDAYYXZVNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1[O-])C |
Canonical SMILES |
CC1=C(SC=[N+]1[O-])C |
Synonyms |
Thiazole, 4,5-dimethyl-, 3-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
4,5-Dialkyl Thiazoles
- Clomethiazole (4-methyl-5-(2-chloroethyl)thiazole) : A sedative and anticonvulsant, clomethiazole shares the 4,5-dialkyl substitution pattern but lacks the 3-oxide group. The absence of the oxide moiety reduces polarity, impacting its pharmacokinetic profile (e.g., faster blood-brain barrier penetration) compared to 4,5-dimethyl-, 3-oxide .
- Thiazole, 2-Ethyl-4,5-Dimethyl- (CAS 873-64-3): This derivative substitutes position 2 with an ethyl group instead of an oxide. Biological activity data for this compound are unspecified, but its structure suggests utility in agrochemicals or dyes .
Oxazole and Imidazole Analogues
- Oxazoles : Replacing sulfur with oxygen in the heterocycle reduces ring aromaticity and alters electronic properties. For example, 4,5-dimethyloxazole derivatives exhibit weaker antimicrobial activity compared to thiazoles due to reduced sulfur-mediated interactions with microbial enzymes .
- Imidazoles : The presence of two nitrogen atoms in imidazoles (e.g., imidazo[2,1-b]thiazoles) enhances hydrogen-bonding capacity and broadens pharmacological applications, such as in antifungal agents. However, imidazoles are more prone to metabolic oxidation than thiazole N-oxide derivatives .
Antimicrobial Activity
- Thiazole, 4,5-dimethyl-, 3-oxide is hypothesized to exhibit enhanced antimicrobial activity compared to non-oxide thiazoles (e.g., sulfathiazole) due to the electron-withdrawing 3-oxide group, which may improve binding to bacterial targets like dihydrofolate reductase .
- Triazole-Pyrazole-Thiazole Hybrids : Compounds combining thiazole with triazole or pyrazole moieties show broad-spectrum antimicrobial activity. However, the 4,5-dimethyl-, 3-oxide derivative’s simpler structure may offer synthetic advantages and reduced toxicity .
Anti-inflammatory and Cardiovascular Effects
- Compared to thiazole acetic acid derivatives (e.g., SMVA-35, SMVA-40), which modulate cardiovascular activity via adrenergic pathways, the 3-oxide group in 4,5-dimethyl thiazole may shift activity toward anti-inflammatory targets (e.g., COX-2 inhibition) due to its polar nature .
- Clomethiazole Analogues : The 4,5-dimethyl substitution in clomethiazole derivatives correlates with sedative effects, but the 3-oxide group could redirect activity toward antioxidant or neuroprotective roles, as seen in other N-oxide-containing thiazoles .
Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4,5-dimethylthiazole-3-oxide and its derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like thiourea or thioamides. For example, derivatives can be synthesized via refluxing substituted hydrazides with DMSO under reduced pressure, followed by crystallization (e.g., 65% yield for a triazole-thiazole analog) . Optimization of reaction time (e.g., 18 hours) and solvent systems (e.g., ethanol-water) is critical for yield improvement. Advanced routes may incorporate microwave-assisted synthesis to reduce reaction times .
Q. Which spectroscopic techniques are most reliable for characterizing thiazole derivatives like 4,5-dimethylthiazole-3-oxide?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is pivotal for confirming substituent positions (e.g., distinguishing 4,5-dimethyl groups via H and C chemical shifts). Infrared (IR) spectroscopy identifies functional groups like the 3-oxide moiety (stretching at ~1250–1150 cm). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion peaks and fragmentation patterns (e.g., m/z 143 for the parent ion in trimethylthiazole derivatives) .
Q. What biological activities are reported for 4,5-dimethylthiazole derivatives in antimicrobial research?
- Methodological Answer : These derivatives exhibit broad-spectrum antimicrobial activity. For instance, time-kill assays (e.g., against Staphylococcus pseudintermedius) demonstrate concentration-dependent bactericidal effects at 4× MIC over 24 hours . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitro or halogens) enhance potency by disrupting microbial membrane integrity .
Advanced Research Questions
Q. How can researchers elucidate the biosynthetic pathways of thiazole moieties in microbial systems?
- Methodological Answer : In Bacillus subtilis, thiazole synthase catalyzes the formation of 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid, identified via HPLC comparison with synthetic standards . Isotopic labeling (e.g., C-cysteine) tracks sulfur incorporation, while gene knockout studies (e.g., thiG mutants) validate enzyme roles . Yeast systems utilize salvage pathways to phosphorylate exogenous thiazoles (e.g., HET-P), linking biosynthesis to the pentose phosphate pathway .
Q. What strategies resolve contradictions in reported bioactivity data among thiazole derivatives?
- Methodological Answer : Discrepancies in MIC values may arise from assay conditions (e.g., pH, inoculum size). Standardization using CLSI guidelines and orthogonal assays (e.g., biofilm inhibition vs. planktonic MIC) improves reproducibility . Meta-analyses of SAR datasets (e.g., >50 derivatives in Eur. J. Med. Chem.) identify outliers caused by substituent electronic effects or solubility limitations .
Q. How do computational methods predict structure-activity relationships (SAR) for thiazole-based compounds?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like FabH enzymes (critical in bacterial fatty acid synthesis). QSAR models using descriptors like LogP and polar surface area correlate with anti-cancer IC values (R > 0.85) . Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electron transport in photovoltaic applications .
Q. What role do thiazole units play in optimizing polymer electronic properties for organic solar cells?
- Methodological Answer : Incorporating electron-withdrawing thiazole rings (e.g., 4-methylthiazole) lowers the HOMO level of donor polymers (e.g., from -5.2 eV to -5.5 eV), enhancing open-circuit voltage (V) in bulk heterojunction devices . Copolymerization with fluorinated benzodithiophene (F-BDT) improves charge mobility (measured via space-charge-limited current, SCLC) by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
